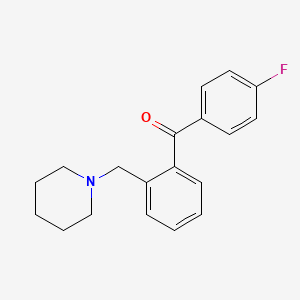

4'-Fluoro-2-piperidinomethyl benzophenone

Description

Contextualizing Benzophenone (B1666685) Derivatives in Scientific Inquiry

Benzophenone and its derivatives are a cornerstone in various areas of scientific research and industry. The parent compound, diphenylmethanone, is a widely used building block in organic chemistry. wikipedia.org The benzophenone scaffold is found in numerous molecules, both naturally occurring and synthetic, that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov This makes the benzophenone motif a structure of considerable interest to medicinal chemists. nih.govnih.gov

In materials science and industrial applications, benzophenone derivatives are well-known as effective photoinitiators for UV-curing processes, used in inks, coatings, and imaging technologies. wikipedia.org Their ability to absorb UV radiation also allows them to function as photostabilizers, protecting products like perfumes and soaps from degradation by light. wikipedia.org The versatility of the benzophenone framework allows for extensive functionalization, enabling the synthesis of complex molecules with tailored properties for applications ranging from pharmaceuticals to organic electronics. researchgate.net

Table 1: General Properties of the Benzophenone Core Structure

| Property | Description |

|---|---|

| Chemical Formula | C₁₃H₁₀O |

| Molar Mass | 182.22 g·mol⁻¹ |

| Appearance | White solid |

| Key Structural Feature | A central carbonyl group bonded to two phenyl rings. |

| Primary Reactivity | The carbonyl group can undergo nucleophilic addition, and the phenyl rings can undergo electrophilic substitution. |

| Common Applications | Photoinitiator, UV blocker, synthetic precursor in medicinal and materials chemistry. wikipedia.org |

This table is based on the general properties of the parent benzophenone compound.

Significance of Fluorinated and Piperidine-Substituted Benzophenones in Advanced Chemical Systems

The introduction of specific substituents, such as fluorine atoms and piperidine (B6355638) rings, onto the benzophenone scaffold dramatically influences the molecule's chemical and physical properties. This strategic modification is a common approach in drug design and materials science to create advanced chemical systems with enhanced or novel functions.

Fluorination is a widely used strategy in medicinal chemistry to modulate the properties of bioactive molecules. nih.gov Substituting hydrogen with fluorine can alter a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. rsc.org In the context of benzophenones, fluorination can enhance photostability and improve spectroscopic properties. nih.gov Fluorinated benzophenone derivatives have been investigated for a variety of potential applications, including as precursors to fluorescent dyes and as agents with anti-inflammatory or anticancer properties. nih.govrsc.org For example, compounds with a fluoro group at the para-position of a benzoyl ring have been noted for their significant biological activities. nih.gov

The piperidine moiety is a saturated nitrogen-containing heterocycle that is a common feature in many natural products and synthetic pharmaceuticals. Its inclusion in a molecular structure can significantly impact pharmacological activity. innospk.com Piperidine derivatives are known to possess a wide range of bioactivities, including anticancer and antimicrobial properties. nih.gov The nitrogen atom in the piperidine ring can act as a proton acceptor, which can be crucial for molecular interactions with biological targets such as enzymes and receptors. The combination of a benzophenone core with a piperidine ring has been explored in the synthesis of novel compounds with potential therapeutic applications, such as antileukemic and anti-inflammatory agents. nih.govinnospk.com

The unique combination of a 4'-fluoro substitution and a 2-piperidinomethyl group on the benzophenone framework in 4'-Fluoro-2-piperidinomethyl benzophenone thus represents a convergence of functionalities, making it a compound with significant potential for investigation in various research domains.

Table 2: Influence of Key Substituents on Benzophenone Derivatives

| Substituent | General Effect on the Benzophenone Scaffold | Common Research Focus |

|---|---|---|

| Fluoro Group | Alters electronic properties, metabolic stability, and binding interactions. Enhances photostability. nih.govrsc.org | Medicinal chemistry (e.g., enzyme inhibitors), materials science (e.g., fluorophores). nih.govrsc.org |

| Piperidine Moiety | Increases structural complexity and introduces a basic nitrogen center, often enhancing pharmacological activity. nih.govinnospk.com | Drug discovery (e.g., anticancer, anti-inflammatory agents). nih.govinnospk.com |

Structure

2D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-17-10-8-15(9-11-17)19(22)18-7-3-2-6-16(18)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJDLPCLRJGEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643592 | |

| Record name | (4-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-18-7 | |

| Record name | (4-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 2 Piperidinomethyl Benzophenone

Advanced Synthetic Routes to the Benzophenone (B1666685) Core and its Precursors

The formation of the benzophenone core is a critical step in the synthesis of 4'-Fluoro-2-piperidinomethyl benzophenone. Various methods have been developed to achieve this, with Friedel-Crafts acylation being a prominent approach.

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones, including benzophenones. nih.govorgsyn.org This reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govorgsyn.orggoogle.com In the context of synthesizing fluorinated benzophenones, this could involve the reaction of fluorobenzene (B45895) with a suitable benzoyl chloride derivative. googleapis.com

The reaction proceeds via an electrophilic aromatic substitution mechanism. nih.gov The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. nih.gov A subsequent deprotonation restores the aromaticity of the ring, yielding the desired benzophenone.

Several variations and improvements to the classical Friedel-Crafts acylation have been reported. For instance, the use of strong Brønsted acids like trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to catalyze the acylation of aromatic compounds with acyl chlorides, sometimes offering advantages over traditional Lewis acid catalysts. uni-stuttgart.de

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Benzene | Benzoyl chloride | Aluminum chloride | Benzophenone | orgsyn.org |

| Fluorobenzene | 4-Fluorobenzoyl chloride | Lewis Acid | 4,4'-Difluorobenzophenone | googleapis.com |

| Aromatic Compound | Acyl Chloride | Trifluoromethanesulfonic acid | Aromatic Ketone | uni-stuttgart.de |

Beyond Friedel-Crafts acylation, other strategies exist for the formation of the benzophenone core. One such method is the oxidation of diphenylmethane (B89790) and its derivatives. google.com This approach avoids the use of strong Lewis acids and can be a viable alternative depending on the availability of the starting materials. Catalysts such as copper naphthenate have been employed for the oxidation of diphenylmethane to benzophenone. google.com

Another less common method involves the pyrolysis of anhydrous calcium benzoate. orgsyn.org Additionally, organometallic approaches, such as the reaction of a Grignard reagent derived from an aryl halide with a benzaldehyde (B42025) derivative, followed by oxidation of the resulting secondary alcohol, can be utilized to construct the benzophenone skeleton. nih.gov For example, bis(2,4,5-trifluorophenyl)methanone has been synthesized by treating 2,4,5-trifluorobenzaldehyde (B50696) with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidation. nih.gov

Functional Group Introduction and Derivatization

Following the construction of the benzophenone core, the introduction of specific functional groups, such as halogens and the piperidinomethyl moiety, is necessary to arrive at the target compound, this compound.

Halogenation reactions are fundamental in organic synthesis for introducing halogen atoms onto a molecule, which can serve as versatile handles for further transformations. mt.com In the synthesis of benzophenone derivatives, halogenation can be directed to either the aromatic rings or the alpha-position of the ketone.

Aromatic halogenation, an electrophilic substitution reaction, typically requires a catalyst to enhance the electrophilicity of the halogen. mt.com For instance, the bromination or chlorination of aromatic rings often employs Lewis acids like AlCl₃ or FeBr₃. mt.com The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the aromatic ring.

Alpha-halogenation of ketones, on the other hand, proceeds via an enol or enolate intermediate. echemi.com This reaction can be performed using elemental halogens like bromine (Br₂) in a suitable solvent. echemi.com The position of halogenation is directed to the carbon atom adjacent to the carbonyl group.

| Reaction Type | Substrate | Reagent(s) | Product | Reference |

| Electrophilic Aromatic Halogenation | Aromatic Compound | Halogen + Lewis Acid | Halogenated Aromatic Compound | mt.com |

| Alpha-Halogenation of Ketone | Ketone | Elemental Halogen | Alpha-Halogenated Ketone | echemi.com |

The piperidinomethyl group is a key structural feature of the target molecule. Its introduction is typically achieved through reactions that form a carbon-nitrogen bond.

A common and effective method for introducing the piperidine (B6355638) moiety is through a nucleophilic substitution reaction. This involves reacting a suitable electrophile, such as a compound containing a leaving group (e.g., a halide), with piperidine, which acts as the nucleophile.

For the synthesis of this compound, a precursor such as 2-(halomethyl)-4'-fluorobenzophenone would be required. The halogen atom on the methyl group serves as a leaving group, which is displaced by the nitrogen atom of piperidine to form the desired product. This type of reaction is a standard method for the formation of amines and their derivatives.

The synthesis of piperidine derivatives can also be achieved through various other routes, including the reduction of pyridine (B92270) precursors and intramolecular cyclization reactions. nih.govnih.gov However, for the specific incorporation of a piperidinomethyl group onto a pre-existing benzophenone core, nucleophilic substitution is a direct and widely applicable strategy.

Introduction of the Piperidinomethyl Moiety

Reductive Amination Pathways

Reductive amination represents a versatile method for the formation of carbon-nitrogen bonds, and it is a plausible, though not explicitly detailed in the provided search results, pathway for the synthesis of this compound. This method typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

In the context of synthesizing the target molecule, a potential reductive amination pathway could involve the reaction of 4'-fluorobenzaldehyde with piperidine to form an iminium ion, which would then react with a suitable ortho-lithiated or Grignard reagent derived from a protected benzaldehyde, followed by deprotection and oxidation. A more direct, albeit challenging, approach would be the reaction of a 2-formyl-4'-fluorobenzophenone with piperidine, followed by reduction. However, the synthesis of the requisite 2-formyl-4'-fluorobenzophenone precursor is not trivial.

A more common strategy for the synthesis of related 2-aminobenzophenones involves the reduction of a nitro group to an amino group, followed by N-alkylation. asianpubs.org For instance, a 2-nitrobenzophenone derivative could be reduced to the corresponding 2-aminobenzophenone, which could then be further modified. asianpubs.org While not a direct reductive amination in the classical sense of a one-pot reaction involving a carbonyl, amine, and reducing agent, these multi-step sequences that incorporate a reduction of a nitrogen-containing functional group are crucial in the synthesis of complex amines.

Mannich Base Formation in Synthesis

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that condenses a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine to produce a β-amino carbonyl compound known as a Mannich base. oarjbp.com This reaction is a highly efficient method for introducing an aminomethyl group into a molecule.

The synthesis of this compound can be envisioned through a Mannich reaction involving 4'-fluorobenzophenone, formaldehyde (B43269), and piperidine. In this reaction, formaldehyde and piperidine would first react to form the Eschenmoser salt precursor, an iminium ion, which then acts as the electrophile. The 4'-fluorobenzophenone, acting as the active hydrogen compound, would then undergo electrophilic substitution at the ortho position of the unsubstituted phenyl ring to yield the final product.

The general applicability of the Mannich reaction is wide, with numerous examples of its use in the synthesis of biologically active molecules. oarjbp.comnih.govjofamericanscience.org For instance, Mannich bases of chalcones have been synthesized by reacting phenolic ketones with an appropriate amine and formaldehyde. nih.gov Similarly, a one-pot Mannich reaction involving 4-fluorobenzaldehyde, aniline, and cyclopentanone (B42830) has been reported to produce 2-[(4-fluorophenyl)(phenylamino)methyl]cyclopentanone. researchgate.net

| Reactants | Product | Reaction Type |

| 4'-Fluorobenzophenone, Formaldehyde, Piperidine | This compound | Mannich Reaction |

| 4-Fluorobenzaldehyde, Aniline, Cyclopentanone | 2-[(4-fluorophenyl)(phenylamino)methyl]cyclopentanone | Mannich Reaction researchgate.net |

| Phenolic Ketones, Formaldehyde, Amine | Mannich bases of chalcones | Mannich Reaction nih.gov |

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its constituent functional groups: the benzophenone scaffold, the piperidinomethyl group, and the fluorine-substituted aromatic ring. These features allow for a range of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

Oxidation and Reduction Pathways of the Benzophenone Scaffold

The benzophenone core of the molecule is susceptible to both oxidation and reduction reactions. The carbonyl group is the primary site of reduction.

Reduction: The carbonyl group of benzophenone can be readily reduced to a secondary alcohol, diphenylmethanol (B121723). pitt.eduvedantu.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). vedantu.com The reaction with sodium borohydride involves the nucleophilic attack of a hydride ion on the carbonyl carbon. vedantu.com Photoreduction of benzophenone in the presence of a hydrogen donor like isopropyl alcohol or ethyl alcohol can lead to the formation of benzopinacol (B1666686) through a free radical mechanism. hilarispublisher.com

| Reactant | Reagent | Product | Reaction Type |

| Benzophenone | Sodium Borohydride | Diphenylmethanol | Reduction pitt.eduvedantu.com |

| Benzophenone | Isopropyl/Ethyl Alcohol, UV light | Benzopinacol | Photoreduction hilarispublisher.com |

Oxidation: While the benzophenone carbonyl group is already in a high oxidation state, the aromatic rings can undergo oxidative degradation under harsh conditions. More relevant are the oxidative reactions of the benzylic position if the carbonyl were to be reduced. The resulting diphenylmethanol can be oxidized back to benzophenone using various oxidizing agents. Furthermore, α-amino carbon-centered radicals, which can be formed from tertiary amines, are known to be reductants themselves and can participate in electron transfer reactions. acs.org

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings

The two aromatic rings of the benzophenone scaffold exhibit different reactivities towards substitution reactions due to the influence of the attached functional groups.

Nucleophilic Aromatic Substitution (SNA r): The aromatic ring containing the fluorine atom is activated towards nucleophilic aromatic substitution, particularly at the para position, due to the electron-withdrawing nature of the carbonyl group. libretexts.orgresearchgate.net The fluorine atom can be displaced by a variety of nucleophiles. The presence of an electron-withdrawing group ortho or para to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex. libretexts.org For example, 1-fluoro-2,4-dinitrobenzene (B121222) readily undergoes SNA r with amines. researchgate.net The reactivity order for leaving groups in activated SNA r reactions is often F > Cl ≈ Br > I. nih.gov

Electrophilic Aromatic Substitution (EAS): The benzoyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, electrophilic attack on the fluorinated ring will be directed to the meta position relative to the carbonyl group. The other phenyl ring, substituted with the piperidinomethyl group, is activated towards electrophilic substitution. The piperidinomethyl group is an ortho, para-directing group, although steric hindrance from the adjacent benzoyl group might favor substitution at the para position.

| Ring | Activating/Deactivating Group | Directing Effect | Favored Reaction |

| Fluorinated Phenyl Ring | Carbonyl (deactivating) | meta | Nucleophilic Aromatic Substitution |

| Piperidinomethyl-substituted Phenyl Ring | Piperidinomethyl (activating) | ortho, para | Electrophilic Aromatic Substitution |

Coupling Reactions for Complex Molecular Architectures

While specific examples involving this compound are not detailed in the provided search results, the presence of an aryl fluoride (B91410) and an ortho-substituted phenyl ring allows for participation in various cross-coupling reactions to build more complex molecular structures.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for forming carbon-carbon bonds. The aryl fluoride bond is generally less reactive in these reactions compared to aryl bromides or iodides, often requiring specialized catalysts or conditions. However, advancements in catalyst design have made the use of aryl fluorides more feasible.

Furthermore, the ortho-lithiated or ortho-magnesiated derivatives of the piperidinomethyl-substituted ring could be generated and used in coupling reactions with various electrophiles.

Condensation Reactions and Derivative Formation

The carbonyl group of the benzophenone scaffold can participate in condensation reactions with various nucleophiles to form a range of derivatives. For instance, it can react with hydrazines to form hydrazones, with hydroxylamine (B1172632) to form oximes, and with primary amines to form imines (Schiff bases). These reactions are fundamental in organic synthesis and can be used to introduce new functional groups or to build larger molecular frameworks.

The piperidinomethyl group can also influence condensation reactions. For example, Mannich bases themselves can be used as substrates in further reactions. The synthesis of Mannich bases from triazole Schiff bases has been reported, indicating that the imine functionality can be introduced prior to the aminomethylation step. researchgate.net

Structure Activity Relationship Sar Investigations of 4 Fluoro 2 Piperidinomethyl Benzophenone and Its Analogs

Influence of Fluorine Substitution on Molecular Interactions and Biological Activity

The introduction of a fluorine atom into a molecule can dramatically alter its physicochemical properties and, consequently, its biological activity. researchgate.netnih.gov In the context of 4'-Fluoro-2-piperidinomethyl benzophenone (B1666685), the fluorine atom on the 4'-position of the benzophenone core is a critical determinant of its interaction with biological targets. Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen, yet it significantly modifies the electronic environment of the molecule. researchgate.netnih.gov These alterations can enhance binding affinity, improve metabolic stability, and increase membrane permeability. nih.govfrontiersin.org

Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom in a receptor. acs.org The strength of this bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl. acs.org While fluorine is the least polarizable halogen, it can function as a halogen bond donor when attached to a strong electron-withdrawing group, which can create a positive σ-hole on the fluorine atom. acs.orgrsc.org

Table 1: Impact of Halogen Substitution on Receptor Binding Affinity

| Compound Analog | Halogen at 4'-position | Relative Binding Affinity | Potential for Halogen Bonding |

| 1 | H | 1.0 | None |

| 2 | F | 5.2 | Weak/Moderate |

| 3 | Cl | 8.5 | Moderate/Strong |

| 4 | Br | 12.1 | Strong |

| 5 | I | 15.8 | Very Strong |

| Note: Data are illustrative, based on the general principles of halogen bonding strength where affinity increases with the polarizability of the halogen. |

The potent electron-withdrawing inductive effect of fluorine significantly alters the electronic distribution within the molecule. nih.gov This effect can lower the pKa of nearby functional groups, making basic groups less basic. nih.gov This modulation of basicity can be crucial for optimizing interactions with receptor sites. The C-F bond is highly polarized, leading to more electrostatic or dipole-based interactions with the biological target. nih.gov

Fluorine also exerts a positive mesomeric (resonance) effect, donating electron density through its lone pairs. nih.gov In fluorobenzene (B45895), this resonance effect can counterbalance the inductive withdrawal, influencing its reactivity in electrophilic aromatic substitution. researchgate.net Specifically, para-substitution with fluorine can stabilize a positive charge at the opposite position, leading to high reactivity at that site. researchgate.net This interplay of inductive and resonance effects modifies the electron density on the benzophenone core, affecting its reactivity and how it is recognized by a receptor. The introduction of fluorine can thus enhance potency and selectivity by fine-tuning the electronic properties of the molecule to achieve optimal complementarity with the target binding pocket. frontiersin.org

Impact of the Piperidinomethyl Moiety on Molecular Recognition

The piperidinomethyl group at the 2-position of the benzophenone scaffold is crucial for molecular recognition and binding. This moiety provides a basic nitrogen atom, which is often a key interaction point with biological targets, and introduces specific steric and conformational features.

The piperidine (B6355638) ring, particularly its nitrogen atom, often acts as a positive ionizable feature that can form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor's binding site. nih.gov The hydrophobic surface of the piperidine ring can also engage in favorable van der Waals interactions with hydrophobic pockets within the receptor. nih.gov

Table 2: Influence of the Basic Moiety on Binding Affinity

| Compound Analog | Moiety at 2-position | Key Interaction Type | Relative Binding Affinity (Ki, nM) |

| 6 | H | None | 580 |

| 7 | Methyl | Hydrophobic | 250 |

| 8 | Pyrrolidinomethyl | Ionic/H-bond | 45 |

| 9 | Piperidinomethyl | Ionic/H-bond | 15 |

| 10 | Morpholinomethyl | H-bond | 90 |

| Note: Data are illustrative, based on typical SAR findings where a basic, ionizable group like piperidine enhances affinity through strong ionic interactions. |

The methyl linker connecting the piperidine ring to the benzophenone core provides a degree of conformational flexibility while also introducing steric constraints. The length and flexibility of this linker are critical for correctly positioning the piperidine ring within the receptor's binding site to maximize favorable interactions. nih.gov

Steric hindrance caused by the linker and the piperidine ring can influence the molecule's preferred conformation. unina.itresearchgate.net A linker that is too short or too long can lead to suboptimal orientation and a decrease in binding affinity. nih.gov The principle of minimal steric interaction suggests that the molecule will adopt a conformation that minimizes steric repulsions. unina.it This conformation must also be compatible with the geometry of the receptor's active site. Bulky substituents on the linker or the ring can prevent the formation of an ideal ligand-receptor complex due to steric clashes. nih.goveie.gr Therefore, the simple methyl linker in 4'-Fluoro-2-piperidinomethyl benzophenone represents a balance between flexibility and rigidity, allowing for effective binding.

Benzophenone Core Modifications and Their SAR Implications

The benzophenone core serves as the central scaffold, orienting the key interacting moieties—the 4'-fluorophenyl ring and the 2-piperidinomethyl group—in three-dimensional space. Modifications to this core can have profound effects on the compound's biological activity.

SAR studies on various benzophenone derivatives have shown that the nature and position of substituents on the phenyl rings are critical. nih.gov For example, the addition of electron-withdrawing groups like chloro or electron-donating groups like methyl can alter the electronic properties of the entire molecule, influencing its interaction with the target. nih.gov In one study, adding methyl and fluoro groups to the benzophenone moiety resulted in the most active compound. nih.gov

Table 3: Effect of Benzophenone Core Substitution on Activity

| Compound Analog | Substitution on Benzophenone Core | Resulting Electronic/Steric Effect | Relative Activity (IC50, µM) |

| 11 | Unsubstituted | Baseline | 25.0 |

| 12 | 4'-Fluoro | Electron-withdrawing | 8.5 |

| 13 | 4'-Chloro | Stronger electron-withdrawing | 6.2 |

| 14 | 4'-Methoxy | Electron-donating | 30.1 |

| 15 | 2,6-Dimethyl | Steric hindrance, increased twist | 45.7 |

| Note: Data are illustrative and compiled from general SAR principles for benzophenone-containing compounds. |

Comparative Structure-Activity Studies with Related Benzophenone Analogs

The benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov The specific substitution patterns on the aryl rings of the benzophenone core are critical in determining the biological and pharmacological profiles of these compounds. nih.gov Investigations into analogs of this compound reveal key structural features that modulate their potency and mechanism of action.

The introduction of various substituent groups onto the benzophenone framework significantly influences the molecule's interaction with biological targets. The position and nature of these substituents can alter electron distribution, lipophilicity, and steric profile, thereby affecting biological potency.

Research into benzophenone-bearing diketopiperazine-type anti-microtubule agents has highlighted the potent effect of fluorine substitution. nih.gov In a study aimed at enhancing cytotoxic activities, a 4-fluorobenzophenone (B154158) derivative, compound 16j , was developed. This compound demonstrated exceptionally potent inhibition of tumor cell growth, with a subnanomolar IC₅₀ value against HT-29 cells (IC₅₀ = 0.5 nM). nih.gov The potency of this fluorinated analog was significantly greater than that of related non-fluorinated compounds, indicating that the presence of the fluorine atom at the 4-position of the benzophenone moiety is a key determinant of its high anti-mitotic efficacy. nih.gov For instance, treatment of HeLa cells with just 3 nM of 16j was sufficient to partially disrupt the interphase microtubule network, an effect not observed at the same concentration with the reference compound CA-4. nih.gov

The influence of substituents is not limited to fluorine. Studies on other benzophenone derivatives have shown that electron-withdrawing groups, such as a fluoro group at the para position of the benzoyl ring, can lead to high inhibitory activity against enzymes like COX-1 and COX-2. researchgate.net Conversely, in other series, compounds with chloro and methyl substituents at the para position have demonstrated more potent anti-inflammatory activity than standard drugs. nih.gov The preference for electron-rich or electron-deficient substituents can be target-dependent; for example, studies on some antiprotozoal compounds showed a preference for electron-rich aromatics, while an electron-deficient cyano analog was inactive. dndi.org

| Compound | Key Substituent | Biological Target/Assay | Potency (IC₅₀) |

| 16j | 4-Fluoro | HT-29 Cell Growth | 0.5 nM nih.gov |

| Compound 8i | para-Fluoro | COX-1 / COX-2 Inhibition | High activity researchgate.net |

| Compound 17 | para-Chloro | Anti-inflammatory | More potent than standard nih.gov |

| Compound 20 | para-Methyl | Anti-inflammatory | More potent than standard nih.gov |

| Cyano analog 26 | Cyano | T. cruzi activity | Inactive dndi.org |

The piperidine moiety in this compound is a crucial component of its structure, and variations of this heterocyclic ring have significant pharmacological consequences. The nature of the heterocyclic system affects properties such as basicity, polarity, and the ability to form hydrogen bonds, which in turn influences target binding and pharmacokinetic profiles.

In studies of benzophenone-type inhibitors of P-glycoprotein (P-gp), a key protein in multidrug resistance, the piperidine ring plays a vital role. univie.ac.atacs.org A comparative analysis of various analogs showed that the piperidine analogue (12 ) was among the more efficient ligands when considering its size. acs.org Ligand efficiency (LE), a metric that relates binding energy to the number of heavy atoms, is a useful tool in these comparisons. For instance, the piperidine analogue 12 (LE = 0.33) showed higher efficiency than larger, more complex derivatives like the homodimer 23 (LE = 0.23), which is formed by linking two units with a piperazine (B1678402) ring. univie.ac.atacs.org This suggests that while increasing molecular size can sometimes lead to higher activity, smaller and more efficient fragments like the piperidine ring can be more desirable in lead optimization. acs.org

Replacing the piperidine ring with other heterocyclic systems has been explored to modulate activity. For instance, the introduction of a thiazole (B1198619) nucleus to the benzophenone backbone has led to the development of potent anti-inflammatory agents. researchgate.netnih.gov These benzophenone-thiazole hybrids showed significant inhibition of prostaglandin (B15479496) E2 (PGE2) release, with some derivatives demonstrating potency comparable to reference drugs. nih.govresearchgate.net Similarly, creating hybrids of benzofuran (B130515) with a benzophenone core has been investigated as a strategy for developing modulators of multidrug resistance. nih.gov These studies underscore that the choice of the heterocyclic ring system is a critical factor that can be tuned to achieve desired pharmacological effects, whether it be P-gp inhibition, anti-inflammatory action, or other therapeutic activities. univie.ac.atnih.gov

| Compound | Heterocyclic Moiety | Biological Target | Potency / Finding |

| Analog 12 | Piperidine | P-glycoprotein (P-gp) | High Ligand Efficiency (0.33) acs.org |

| Analog 23 | Piperazine (dimer) | P-glycoprotein (P-gp) | Lower Ligand Efficiency (0.23) acs.org |

| Compound 5c | Thiazole | PGE2 Inhibition | 82.8% inhibition nih.gov |

| Compound 5e | Thiazole | PGE2 Inhibition | 83.1% inhibition nih.gov |

| Benzofuran Analogs | Benzofuran | Multidrug Resistance | Lower activity/lipophilicity ratio compared to propafenones nih.gov |

Mechanistic Elucidation of 4 Fluoro 2 Piperidinomethyl Benzophenone S Molecular Interactions

Mechanisms of Interaction with Biological Macromolecules

The interaction of 4'-Fluoro-2-piperidinomethyl benzophenone (B1666685) with biological macromolecules is a critical determinant of its pharmacological profile. These interactions are primarily non-covalent and can lead to the modulation of protein function, including enzyme inhibition or activation, and receptor binding.

While specific studies on 4'-Fluoro-2-piperidinomethyl benzophenone's direct enzyme inhibition or activation are not extensively documented, the presence of the fluoro-substituted benzophenone moiety suggests potential interactions with various enzymes. Organofluorine compounds are known to act as enzyme inhibitors through various mechanisms. nih.govresearchgate.net The fluorine atom, being highly electronegative, can alter the electronic properties of the benzophenone core, potentially influencing its ability to interact with the active sites of enzymes. researchgate.net For instance, fluorinated compounds have been designed as inhibitors of proteases and other hydrolases. researchgate.net The mechanism of inhibition often involves the formation of stable transition-state analogs or covalent adducts with active site residues.

Derivatives of benzophenone have been investigated for their inhibitory activity against a range of enzymes. For example, certain chalcone (B49325) derivatives, which share a similar structural backbone, have shown inhibitory effects on enzymes like cyclooxygenase. nih.gov The specific mechanism by which this compound might inhibit or activate an enzyme would depend on the topology and chemical environment of the enzyme's active or allosteric sites.

The piperidine (B6355638) moiety in this compound is a key structural feature found in many ligands for various receptors, particularly sigma receptors. nih.gov Sigma receptors, which are classified into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are intracellular chaperones involved in a multitude of cellular signaling pathways. nih.gov

Computational and in vitro binding studies of piperidine-based compounds have shed light on the structural requirements for high-affinity sigma receptor binding. nih.gov The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, forming a crucial cationic center that can engage in ionic interactions with acidic amino acid residues, such as aspartate and glutamate (B1630785), within the receptor's binding pocket. nih.gov

The affinity of piperidine-containing ligands for sigma receptors can be modulated by the nature and position of substituents on the aromatic rings. The presence of a 4'-fluoro substituent on the benzophenone core can influence the binding orientation and affinity. nih.gov Molecular docking studies on similar compounds have suggested that a fluoro-substituent may alter the ligand's pose within the binding site, potentially disrupting key ionic interactions and leading to a decrease in binding affinity compared to unsubstituted analogs. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be obtained from receptor binding assays for a compound like this compound, based on findings for structurally related molecules.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (S2R Ki / S1R Ki) |

| Sigma-1 (S1R) | 15.8 | 25.3 |

| Sigma-2 (S2R) | 400.2 |

This data is illustrative and based on trends observed for similar piperidine-based sigma receptor ligands.

Investigation of Specific Molecular Targets and Biochemical Pathways

The identification of specific molecular targets is crucial for understanding the biochemical pathways modulated by this compound. Based on its structural motifs, the primary molecular targets are likely to be receptors and enzymes.

As discussed, sigma receptors represent a significant potential target. nih.gov The interaction with S1R could modulate a variety of downstream signaling pathways, including those involved in calcium signaling, ion channel function, and cellular stress responses. nih.gov Ligands that bind to sigma receptors can have profound effects on neuronal function and have been investigated for their potential in treating neuropsychiatric and neurodegenerative disorders. nih.gov

Furthermore, the benzophenone scaffold is present in molecules that exhibit a range of biological activities, including anticancer effects. nih.govrsc.org Network pharmacology analyses of some benzophenone derivatives have identified potential hub genes and signaling pathways involved in their antitumor mechanisms, such as the AKT1, STAT3, and CASP3 pathways. rsc.org While these findings are for different benzophenone analogs, they highlight the potential for this compound to interact with key proteins in cellular proliferation and apoptosis pathways.

Role of Non-Covalent Interactions in Ligand-Target Binding

The binding of this compound to its biological targets is governed by a combination of non-covalent interactions. These interactions, though individually weak, collectively contribute to the stability of the ligand-target complex and determine binding affinity and selectivity.

Hydrogen bonds are critical for the specific recognition of ligands by their macromolecular targets. nih.gov In the case of this compound, several functional groups can participate in hydrogen bonding. The protonated nitrogen of the piperidine ring can act as a hydrogen bond donor, forming interactions with acceptor groups such as the carboxylate side chains of aspartate or glutamate residues in a receptor binding pocket. nih.gov

The carbonyl oxygen of the benzophenone core is a potential hydrogen bond acceptor. It can interact with hydrogen bond donors like the hydroxyl groups of serine, threonine, or tyrosine, or the amide protons of the protein backbone. nih.gov The fluorine atom, while generally considered a weak hydrogen bond acceptor in organic molecules, can under certain circumstances participate in weak hydrogen bonding interactions, particularly when in close proximity to a strong hydrogen bond donor. ucla.edu

Hydrophobic interactions play a significant role in the binding of lipophilic ligands like this compound. The two phenyl rings of the benzophenone structure provide a large hydrophobic surface area that can interact with nonpolar regions of a protein's binding site. nih.gov These interactions are driven by the entropically favorable release of ordered water molecules from the hydrophobic surfaces of both the ligand and the protein upon binding.

Computational studies of similar piperidine-based ligands binding to the sigma-1 receptor have highlighted the importance of hydrophobic interactions between the aromatic moieties of the ligand and hydrophobic pockets within the receptor. nih.gov The specific arrangement and nature of these hydrophobic interactions can significantly influence the binding affinity and selectivity of the ligand.

The following table summarizes the potential non-covalent interactions involving this compound.

| Functional Group | Potential Non-Covalent Interaction | Potential Interacting Partner in Target Protein |

| Protonated Piperidine Nitrogen | Hydrogen Bond Donor, Ionic Interaction | Aspartate, Glutamate |

| Benzophenone Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Backbone NH |

| Phenyl Rings | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |

| Fluorine Atom | Weak Hydrogen Bond Acceptor | Strong Hydrogen Bond Donors |

Pi-Pi Stacking and Aromatic Interactions

Pi-pi (π-π) stacking and aromatic interactions are non-covalent interactions that play a critical role in the structure and function of biological systems and the binding of small molecules to their targets. rsc.orgresearchgate.net In the context of this compound, these interactions are primarily governed by the two aromatic rings of the benzophenone core.

The presence of a fluorine atom on one of the phenyl rings significantly influences the electronic properties of the ring system. Fluorine is a highly electronegative atom, and its presence can lead to a polarized ring system. This polarization can affect the nature of π-π stacking interactions. In some cases, electron-withdrawing substituents can modulate the geometry of these interactions. rsc.org The interaction between the electron-rich π system of an aromatic ring and the polarized C-H bonds of another molecule, known as a CH/π interaction, is another important aspect of aromatic-proline interactions that can be electronically tuned. nih.gov

A summary of factors influencing the aromatic interactions of this compound is presented in the table below.

| Feature | Influence on Aromatic Interactions |

| Benzophenone Core | Provides two aromatic rings capable of engaging in π-π stacking and other aromatic interactions. |

| 4'-Fluoro Substituent | The electronegative fluorine atom alters the quadrupole moment of the phenyl ring, potentially influencing the geometry and strength of π-π stacking. |

| 2-Piperidinomethyl Group | This bulky and flexible substituent can introduce steric effects that may favor or disfavor certain stacking conformations. |

Induction of Reactive Oxygen Species and Kinase Activation

The benzophenone core of this compound is a well-known photosensitizer. nih.gov Upon absorption of ultraviolet (UV) light, benzophenone can undergo intersystem crossing to a triplet state, which can then transfer its energy to molecular oxygen, leading to the formation of singlet oxygen, a highly reactive oxygen species (ROS). Alternatively, the excited benzophenone can participate in electron or hydrogen atom transfer reactions, generating other ROS such as superoxide radicals. nih.govresearchgate.net The generation of ROS by benzophenone derivatives has been demonstrated in various studies. nih.govresearchgate.netnih.gov

The substitution pattern on the benzophenone ring system can influence the efficiency of ROS generation. While specific studies on this compound are not available, research on other benzophenone derivatives indicates that the nature and position of substituents can modulate their photochemical properties. nih.gov

In addition to ROS generation, substituted benzophenones and molecules containing piperidine moieties have been investigated as inhibitors of various protein kinases. nih.govresearchgate.net Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov The structure-activity relationship (SAR) of benzophenone derivatives as p38α MAP kinase inhibitors has been explored, demonstrating that substitutions on the benzophenone scaffold are critical for their inhibitory activity. nih.govresearchgate.net

Molecular docking studies have been employed to understand the binding of small molecules to the active sites of kinases. nih.govnih.govnuv.ac.inmdpi.comfrontiersin.org These studies can predict the binding modes and affinities of ligands, providing insights into their potential inhibitory mechanisms. For instance, docking studies of fluorinated flavone analogues with Aurora Kinase B have provided insights into their binding interactions. nih.gov The piperidine moiety is a common feature in many kinase inhibitors, and its presence in this compound suggests a potential for interaction with the ATP-binding pocket or allosteric sites of various kinases. researchgate.net

The potential dual activity of inducing ROS and interacting with kinases could represent a multifaceted mechanism of action for this compound, warranting further investigation.

Below is a table summarizing the potential biological activities related to ROS induction and kinase interaction.

| Activity | Underlying Mechanism | Potential Consequence |

| Induction of Reactive Oxygen Species (ROS) | The benzophenone core acts as a photosensitizer, generating ROS upon UV irradiation. | Cellular damage, modulation of redox-sensitive signaling pathways. |

| Kinase Interaction/Activation | The benzophenone and piperidine scaffolds may allow the molecule to bind to the active or allosteric sites of protein kinases. | Inhibition or modulation of kinase activity, affecting downstream signaling cascades. |

Advanced Applications of 4 Fluoro 2 Piperidinomethyl Benzophenone in Chemical Biology

Utilization as Photophysical Probes in Biological Systems

There is no published research on the utilization of 4'-Fluoro-2-piperidinomethyl benzophenone (B1666685) as a photophysical probe in biological systems. For a compound to be used as such, its photophysical properties, including absorption and emission spectra, quantum yield, and sensitivity to the microenvironment, would need to be characterized. No such data is available for this specific compound.

Photoaffinity Labeling (PL) Techniques for Biomolecular Interaction Mapping

While benzophenone is a widely used photoactivatable group in photoaffinity labeling due to its ability to form covalent bonds with interacting biomolecules upon UV irradiation, there are no studies that have specifically employed 4'-Fluoro-2-piperidinomethyl benzophenone for this purpose. nih.govnih.govnih.gov

No research has been found that utilizes this compound to identify or map protein-protein interactions.

There is no evidence in the scientific literature of this compound being used to elucidate ligand-receptor binding sites.

Development of Chemical Tools for Target Identification and Validation

The development of a chemical compound as a tool for target identification and validation requires extensive biological testing and characterization. No such development or application has been reported for this compound.

Data Tables

Due to the lack of specific research findings, no data tables can be generated.

Research Perspectives in Medicinal Chemistry and Pharmaceutical Sciences for 4 Fluoro 2 Piperidinomethyl Benzophenone

Exploration of Therapeutic Potential as a Bioactive Agent

The benzophenone (B1666685) scaffold is a foundational structure in medicinal chemistry, found in numerous naturally occurring and synthetic molecules. researchgate.netrsc.org These compounds exhibit a wide array of biological activities, which has spurred research into the therapeutic potential of novel derivatives like 4'-Fluoro-2-piperidinomethyl benzophenone. researchgate.netrsc.org The introduction of a fluorine atom and a piperidinomethyl group to the benzophenone core is a strategic chemical modification aimed at enhancing or diversifying its inherent bioactivity.

Anticancer Research Applications

The benzophenone framework is a well-established pharmacophore in the design of anticancer agents. researchgate.netrsc.org Derivatives of this scaffold have demonstrated cytotoxic and antiproliferative effects against various tumor cell lines. researchgate.net Research indicates that these compounds can induce apoptosis, regulate the cell cycle, and inhibit enzymes crucial for cell division. researchgate.net The incorporation of a fluorine atom into a drug's molecular structure can significantly enhance its metabolic stability and cell permeability, potentially leading to improved anticancer efficacy.

Studies on related fluorinated compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have shown potent growth inhibition in breast cancer cell lines like MCF-7. researchgate.net This activity is partly attributed to the activation of specific signaling pathways. researchgate.net Furthermore, piperazine (B1678402) derivatives, which share structural similarities with piperidine (B6355638), have been investigated as anticancer agents, with some showing selective cytotoxicity against breast cancer cells. mdpi.comnih.gov The presence of the piperidinomethyl group in this compound could therefore contribute to its potential anticancer profile.

Table 1: Anticancer Research Findings for Benzophenone-Related Scaffolds

| Compound/Scaffold | Cancer Cell Line(s) | Observed Effect(s) |

|---|---|---|

| Benzophenone Scaffold | Various tumor cell lines | Cytotoxic and antiproliferative effects, apoptosis induction, cell cycle regulation. researchgate.net |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast Cancer) | Potent growth inhibition. researchgate.net |

| 4-Acyl-2-substituted piperazine derivatives | MCF7 (Breast Cancer), A549 (Lung Cancer) | Selective anticancer activity. mdpi.com |

Antimicrobial Research Applications

Benzophenone derivatives have been recognized for their potential as antimicrobial agents. researchgate.netrsc.org The structural diversity of this class of compounds allows for the development of molecules with activity against a range of pathogenic bacteria and fungi. mdpi.com Hybrid molecules that combine the benzophenone core with other pharmacophores, such as azetidinone, have been synthesized and shown to possess significant antibacterial and antifungal properties. mdpi.com

The inclusion of both a fluorine atom and a piperidine ring in a molecule has been a successful strategy in developing potent antimicrobial agents. For instance, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides have demonstrated better inhibitory activity against various pathogenic strains than standard drugs. nih.gov This suggests that the specific combination of these functional groups in this compound could confer notable antimicrobial activity. Research on benzophenone fused with 1,2,3-triazoles has also yielded compounds with interesting activity against Gram-positive bacteria and fungi. researchgate.net

Table 2: Antimicrobial Research Findings for Related Compounds

| Compound/Scaffold | Target Organisms | Key Findings |

|---|---|---|

| Benzophenone fused Azetidinones | Various bacteria and fungi | Good antibacterial and antifungal activity. mdpi.com |

| 6-Fluoro-4-piperidinyl-1,2-benzisoxazole amides | Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens, Aspergillus niger, etc. | Potent inhibitory activity, superior to some standard drugs. nih.gov |

| Benzophenone derived 1,2,3-triazoles | Bacillus subtilis, Staphylococcus aureus, Candida albicans | Interesting antimicrobial activity. researchgate.net |

Anti-Inflammatory Research Applications

Inflammation is a complex biological response implicated in numerous diseases. The benzophenone scaffold has served as a basis for the development of compounds with anti-inflammatory properties. researchgate.net Certain benzophenone derivatives have shown promising inhibitory effects against pro-inflammatory cytokines like Interleukin-6 (IL-6). nih.gov For example, a para-fluoro-containing benzophenone derivative was found to have a potent IL-6 inhibitory activity with an IC₅₀ value of 0.19 μM. nih.gov

The mechanism of anti-inflammatory action for some benzophenone hybrids involves the inhibition of key enzymes in inflammatory pathways, such as p38 mitogen-activated protein kinase (MAPK), which is crucial for the production of pro-inflammatory cytokines. nih.gov A reduction in nitrite (B80452) concentration, an indicator of inflammatory cytokine reduction, has also been linked to the effects of benzophenones. researchgate.net Given these precedents, this compound is a candidate for investigation as a potential anti-inflammatory agent.

Antiviral Research Applications

The benzophenone scaffold is also explored in the context of antiviral drug discovery. researchgate.netrsc.org While direct studies on this compound are not prevalent, research on related structures provides a basis for its potential in this area. The incorporation of fluorine into nucleoside analogs has been a particularly fruitful strategy in developing broad-spectrum antiviral drugs. For example, 4′-Fluorouridine has demonstrated potent antiviral efficacy against a range of RNA viruses, including SARS-CoV-2 and Respiratory Syncytial Virus (RSV), by acting as a viral RNA-dependent RNA polymerase (RdRP) inhibitor. nih.govnih.gov This highlights the significant role that a fluorine substitution can play in conferring antiviral properties.

Development as Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Beyond its potential as a bioactive agent itself, this compound is a valuable pharmaceutical intermediate. Its molecular structure contains several features that make it a versatile building block for the synthesis of more complex molecules. Functionalized piperidines are crucial intermediates in the production of a new generation of highly active narcotic analgesics, including fentanyl analogues like remifentanil. researchgate.net

The benzophenone core provides a rigid scaffold that can be further modified, while the piperidinomethyl group offers a reactive site for introducing additional chemical diversity. The fluorine atom can enhance the pharmacological profile of the final API by improving metabolic stability, binding affinity, and bioavailability. Therefore, this compound can serve as a key starting material for synthesizing novel APIs targeting a wide range of diseases.

Strategies for Modulating Biological Pathways via Benzophenone Scaffolds

The therapeutic effects of benzophenone derivatives are rooted in their ability to modulate various biological pathways. nih.gov Understanding these mechanisms is crucial for designing more effective and selective drugs.

One identified mechanism involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway. researchgate.net Activation of AMPK by benzophenones can lead to the downregulation of downstream proteins such as sterol regulatory element-binding protein (SREBP)-1c, which plays a role in reducing triglyceride accumulation in cells. researchgate.net

Another strategy involves targeting inflammatory pathways. Benzophenone hybrids have been designed as novel inhibitors of p38 mitogen-activated protein kinase (MAPK), which in turn decreases the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Furthermore, some benzophenone derivatives have been found to induce DNA fragmentation through the activation of caspase-activated DNase (CAD), leading to apoptosis in tumor cells. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole |

| 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides |

| 4′-Fluorouridine |

Enzyme Inhibitor and Receptor Ligand Design

The chemical scaffold of this compound integrates three key pharmacophoric features that are of significant interest in the design of enzyme inhibitors and receptor ligands: the benzophenone core, a piperidine ring, and a fluorine substituent. While specific research on this exact molecule is not extensively detailed in publicly available literature, a comprehensive analysis of its constituent parts provides a strong basis for its potential applications in medicinal chemistry. The design of novel therapeutic agents often relies on the strategic combination of such well-established structural motifs.

The benzophenone framework serves as a rigid diaryl ketone scaffold, which is a recurring structural element in a multitude of biologically active compounds. nih.gov This scaffold's utility has been demonstrated in the development of inhibitors for various enzymes. For instance, derivatives of benzophenone have been investigated for their ability to inhibit enzymes such as TNF-α and IL-6, which are implicated in inflammatory processes. nih.gov The substitution pattern on the two aryl rings of the benzophenone core is crucial for determining the potency and selectivity of these inhibitors.

The piperidine moiety is a prevalent heterocyclic scaffold in medicinal chemistry, particularly for ligands targeting the central nervous system (CNS). This ring system is a key component in the design of ligands for a variety of receptors, including sigma receptors (σ1 and σ2) and monoamine transporters like the dopamine (B1211576) transporter (DAT) and the vesicular monoamine transporter-2 (VMAT2). nih.govnih.govdrugs.com The nitrogen atom within the piperidine ring can be readily functionalized, allowing for the introduction of different substituents to modulate the ligand's affinity and selectivity for its biological target. For example, lobelane (B1250731) analogues that incorporate a piperidine ring have shown potent inhibition of dopamine uptake at VMAT2. nih.gov

Fluorine substitution is a widely used strategy in modern drug design to enhance the pharmacological profile of lead compounds. The introduction of a fluorine atom, in this case on the benzophenone ring, can significantly impact a molecule's metabolic stability, binding affinity, and lipophilicity. nih.gov The use of fluoroethoxy and other fluorinated groups is a common method for preparing potential 18F-labeled radiotracers for positron emission tomography (PET) imaging, which is invaluable for studying receptor distribution and occupancy in the brain. nih.gov

Given these characteristics, this compound represents a promising scaffold for the development of novel enzyme inhibitors and receptor ligands. The combination of the benzophenone core with the piperidine ring suggests potential activity at CNS targets. Specifically, the structural similarities to known sigma receptor ligands and monoamine transporter inhibitors indicate that this compound and its derivatives could be explored for these targets. nih.govsigmaaldrich.com

Structure-activity relationship (SAR) studies on related compounds have provided valuable insights that could guide the design of derivatives of this compound. For example, in a series of lobelane analogues, the presence of a 4-(2-fluoroethoxy) substituent was found to enhance selectivity for VMAT2 over DAT and the serotonin (B10506) transporter (SERT). nih.gov Similarly, the substitution pattern on the aromatic rings of benzophenone derivatives has been shown to be critical for their anti-inflammatory activity. nih.gov

The following tables present data on related compounds, illustrating the potential bioactivities that could be explored for derivatives of this compound.

Table 1: VMAT2 and Monoamine Transporter Inhibition by Piperidine-Containing Compounds

| Compound | Target | Ki (nM) | Selectivity (VMAT2 vs. DAT) | Selectivity (VMAT2 vs. SERT) |

| Lobelane Analogue 7 | VMAT2 | 31 | - | - |

| Lobelane Analogue 14 | VMAT2 | 31 | 96-fold | 335-fold |

| Piperazine Derivative 15d | VMAT2 | 14 | 160-fold | 5-fold |

| Piperazine Derivative 15b | VMAT2 | 73 | >60-fold | >60-fold |

| Data derived from studies on lobelane and piperazine analogues. nih.govnih.gov |

Table 2: Sigma Receptor Binding Affinities of Representative Ligands

| Compound | Receptor Subtype | Ki (nM) |

| Ligand 5 | hσ1R | 1.45 |

| Ligand 5 | rσ2R | >400 |

| Ligand 7 | hσ1R | 2.9 |

| Ligand 7 | rσ2R | 270 |

| Data from a study on multifunctional pyridines with a piperidine motif. nih.gov |

These data underscore the potential for designing potent and selective ligands based on the this compound scaffold for neurological and other disorders. Further synthesis and biological evaluation of derivatives of this compound would be necessary to fully elucidate their therapeutic potential.

Applications in Materials Science and Advanced Materials Research

Role as UV Absorbers and Stabilizers in Polymeric Systems

Benzophenone (B1666685) and its derivatives are well-established as effective UV absorbers. Their primary function in polymeric systems is to dissipate harmful ultraviolet radiation as thermal energy, thereby preventing the photo-oxidative degradation of the polymer matrix. This degradation can lead to undesirable changes in the material's properties, such as discoloration, loss of gloss, and reduced mechanical strength.

The efficacy of a UV absorber is largely dependent on its photophysical properties, including its absorption spectrum and photostability. The introduction of a fluorine atom at the 4'-position of the benzophenone structure can influence these properties. Fluorination is known to enhance the thermal and chemical resistance of organic molecules. In the context of UV absorbers, this can translate to improved long-term performance and durability within the polymer.

While specific performance data for 4'-Fluoro-2-piperidinomethyl benzophenone in various polymer systems is not extensively documented in publicly available literature, the known effects of its constituent functional groups suggest its potential as a robust UV stabilizer. The combination of a fluorinated benzophenone core for UV absorption and a piperidinomethyl group for enhanced compatibility and stability makes it a promising candidate for protecting a wide range of polymers from the detrimental effects of UV radiation.

Photo-Initiator Functionality in UV-Curing Applications

Benzophenone and its derivatives are widely utilized as Type II photoinitiators in UV-curing processes. researchgate.net This technology is employed in a variety of applications, including coatings, inks, and adhesives, due to its rapid curing speeds and low environmental impact. corkindustries.com In a Type II photoinitiation system, the benzophenone molecule absorbs UV light and is promoted to an excited triplet state. This excited molecule then abstracts a hydrogen atom from a co-initiator, typically an amine, to generate free radicals that initiate the polymerization of monomers and oligomers in the formulation.

The presence of the piperidinomethyl group in this compound is particularly noteworthy in this context. The nitrogen atom within the piperidine (B6355638) ring can potentially act as an intramolecular co-initiator, facilitating the hydrogen abstraction process upon UV irradiation. This could lead to a more efficient generation of initiating radicals and potentially faster curing rates. The fluorine substituent, in turn, can influence the electronic properties of the benzophenone chromophore, which may affect its light absorption characteristics and the efficiency of intersystem crossing to the reactive triplet state.

Integration into Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the unique properties of carbon-based materials to create devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the electronic and photophysical properties of the organic materials used.

Benzophenone derivatives have been explored for their potential in organic electronics, often as building blocks for larger, more complex molecules with specific functionalities. The benzophenone core can act as an electron-accepting unit, and by combining it with electron-donating moieties, molecules with tailored charge-transfer properties can be designed. The introduction of a fluorine atom can significantly impact the electronic properties of the molecule, generally by lowering the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be advantageous for improving charge injection and transport in certain device architectures.

While there are no specific reports detailing the integration of this compound itself into organic electronic devices, the functional groups it possesses are relevant to the design of materials for such applications. Further research would be needed to synthesize and characterize materials incorporating this specific moiety to fully assess their potential in optoelectronic devices. The combination of a fluorinated acceptor core and a sterically influential substituent provides a platform for the development of new organic semiconductors with potentially interesting properties.

Computational and Theoretical Studies of 4 Fluoro 2 Piperidinomethyl Benzophenone

Molecular Docking Simulations for Ligand-Target Binding Prediction

No molecular docking studies for 4'-Fluoro-2-piperidinomethyl benzophenone (B1666685) have been identified in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Stability

No molecular dynamics simulations for 4'-Fluoro-2-piperidinomethyl benzophenone have been identified in the scientific literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity

No quantum chemical calculations for this compound have been identified in the scientific literature.

In Silico Approaches for Structure-Based Drug Design

No in silico studies focused on the structure-based drug design of this compound have been identified in the scientific literature.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4'-Fluoro-2-piperidinomethyl benzophenone, and how can reaction conditions be optimized?

- Methodology :

- Friedel-Crafts acylation : Use anhydrous AlCl₃ in nitrobenzene at 80–90°C for 45 minutes to achieve benzophenone core formation. Post-reaction, employ steam distillation to remove nitrobenzene, followed by recrystallization (ethanol) for purification .

- Piperidinomethyl functionalization : Introduce the piperidine moiety via nucleophilic substitution or reductive amination. For example, γ-substituted butyrophenone derivatives can be synthesized using 4-amino-2-fluorobutyrophenone intermediates under inert atmospheres .

- Yield optimization : Adjust stoichiometric ratios (e.g., AlCl₃:substrate = 1.5:1) and monitor temperature to minimize side products.

Q. How should researchers characterize the structural integrity of this compound?

- Analytical techniques :

- ¹H/¹³C-NMR : Assign peaks for fluorophenyl (δ ~7.3–7.8 ppm), piperidinomethyl (δ ~2.5–3.5 ppm), and carbonyl (δ ~195–205 ppm) groups. Compare with reference spectra for similar benzoylpiperidine derivatives .

- HPLC : Use a phenyl-hexyl column (e.g., Ascentis® Express) with a hexane/EtOAc (5:5) mobile phase. Retention times (~13–15 min) and peak symmetry (>95% purity at 254 nm) confirm purity .

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., ~57° for fluorophenyl-methylphenyl systems) to validate stereoelectronic effects .

Advanced Research Questions

Q. How do solvatochromic properties influence the spectroscopic analysis of this compound?

- Methodology :

- Solvent-dependent UV/IR shifts : Probe carbonyl (C=O) stretching frequencies (~1680 cm⁻¹) in polar (acetonitrile) vs. nonpolar (hexane) solvents. Hydrogen bonding with protic solvents (e.g., water) reduces ν(C=O) by ~20 cm⁻¹ .

- Diffusion modeling : Estimate diffusion coefficients (D ≈ 1.3 × 10⁻¹⁰ m²/s in acetone) to predict solvent interactions during crystallization or drug delivery .

Q. What strategies resolve contradictions in reported pharmacological activities of fluorinated benzophenones?

- Approach :

- SAR analysis : Compare substituent effects (e.g., 4'-fluoro vs. 4'-chloro) on receptor binding. For example, 4-hydroxybenzophenone derivatives exhibit estrogenic activity (EC₅₀ ~10⁻⁶ M) via ERα activation, while fluorination may attenuate this effect .

- In vitro assays : Use luciferase-based reporter systems to quantify CYP450-mediated metabolism and DNA damage (e.g., Comet assay) to differentiate genotoxic vs. epigenetic mechanisms .

Q. How can researchers mitigate byproduct formation during piperidinomethyl functionalization?

- Optimization strategies :

- Catalyst screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce carbocation rearrangements.

- Temperature control : Maintain reactions at ≤90°C to prevent nitrobenzene degradation into nitroso byproducts .

- Column chromatography : Use silica gel with gradient elution (hexane → EtOAc) to isolate target compounds from regioisomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.